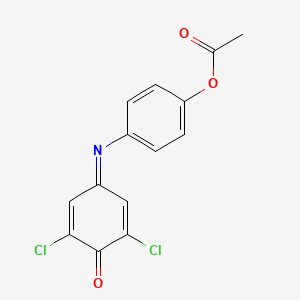
5,7-Decadien-2-one, 4,4,8-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Decadien-2-one, 4,4,8-trimethyl- is an organic compound with the chemical formula C14H26O. It is also known as 4,4,8-trimethyl-5,7-decadien-2-one. This compound is a member of the ketone family and is characterized by its unique structure, which includes two double bonds and three methyl groups. It is commonly used in various industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Decadien-2-one, 4,4,8-trimethyl- typically involves the reaction of specific precursors under controlled conditions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction conditions often require the use of a base catalyst, such as sodium hydroxide, and elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 5,7-Decadien-2-one, 4,4,8-trimethyl- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Decadien-2-one, 4,4,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
5,7-Decadien-2-one, 4,4,8-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Decadien-2-one, 4,4,8-trimethyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Decadien-2-one, 4,4,8-trimethyl-: Known for its unique structure and reactivity.
4,4,8-Trimethyl-5,7-decadien-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,4,8-Trimethyl-5,7-decadien-2-amine: Contains an amine group, leading to different chemical properties.
Uniqueness
5,7-Decadien-2-one, 4,4,8-trimethyl- is unique due to its combination of double bonds and methyl groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Propiedades
Número CAS |
67801-41-6 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(5E,7E)-4,4,8-trimethyldeca-5,7-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-6-11(2)8-7-9-13(4,5)10-12(3)14/h7-9H,6,10H2,1-5H3/b9-7+,11-8+ |
Clave InChI |
VPZYONTUNFBDMF-BIZFVBGRSA-N |
SMILES |
CCC(=CC=CC(C)(C)CC(=O)C)C |
SMILES isomérico |
CC/C(=C/C=C/C(C)(C)CC(=O)C)/C |
SMILES canónico |
CCC(=CC=CC(C)(C)CC(=O)C)C |
Key on ui other cas no. |
67801-41-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


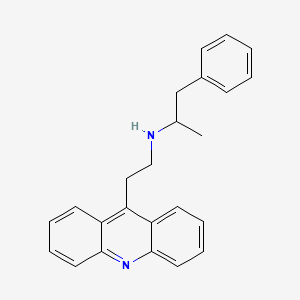

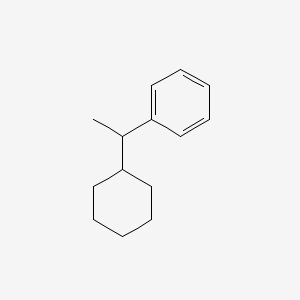
![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)



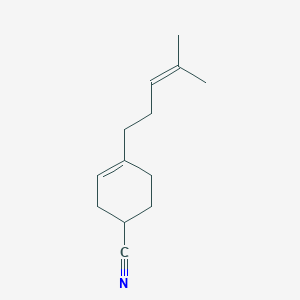


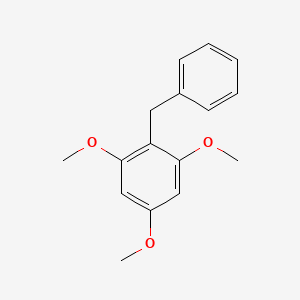
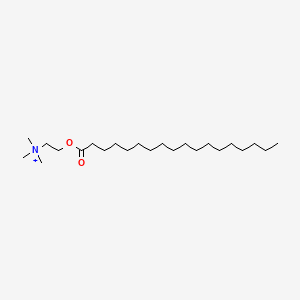
![n-[3-(dimethylamino)propyl]octanamide](/img/structure/B1615065.png)
